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Abstract
Torulene, a C40 carotenoid pigment, is gaining significant interest in the pharmaceutical and

nutraceutical industries due to its potent antioxidant properties. Produced by various

microorganisms, particularly red yeasts of the Rhodotorula and Sporobolomyces genera,

accurate and robust quantification of torulene in microbial cultures is essential for research,

process optimization, and quality control.[1][2] This application note provides a detailed

protocol for the quantification of torulene from microbial biomass using High-Performance

Liquid Chromatography (HPLC). The protocol covers sample preparation, including cell

disruption and solvent extraction, as well as HPLC analysis and data interpretation.

Introduction
Torulene (3',4'-didehydro-β,γ-carotene) is a natural tetraterpenoid synthesized by certain fungi

and yeasts.[2] Its extended system of conjugated double bonds is believed to contribute to its

high antioxidant activity, potentially exceeding that of more common carotenoids like β-

carotene.[1] Red yeasts, such as Rhodotorula mucilaginosa and Rhodotorula glutinis, are

notable producers of torulene.[3][4][5] The quantification of torulene in these microbial

systems is critical for screening high-producing strains, optimizing fermentation conditions, and

developing commercial production processes. HPLC is the method of choice for the separation

and quantification of carotenoids due to its high resolution and sensitivity.[3] This document

outlines a comprehensive workflow for the reliable quantification of torulene in microbial

cultures.
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Experimental Workflow
The overall experimental workflow for the HPLC quantification of torulene from microbial

cultures is depicted below.

Caption: Experimental workflow for torulene quantification.

Protocols
Sample Preparation
1.1. Harvesting Microbial Biomass

Transfer a known volume of the microbial culture to a centrifuge tube.

Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

Discard the supernatant.

Wash the cell pellet with distilled water and centrifuge again.

Repeat the washing step twice to remove any residual medium.

The cell pellet can be processed immediately or stored at -80°C. For dry weight

determination, a separate aliquot of the pellet should be dried at 85°C to a constant weight.

[6]

1.2. Cell Disruption

The robust cell wall of yeasts necessitates a disruption step for efficient extraction of

intracellular carotenoids. Several methods can be employed, with their efficacy varying

between microbial species.

Method A: Acid Hydrolysis

Resuspend the cell pellet in 1 M HCl.

Incubate at 60°C for 30-60 minutes.[7]
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Neutralize the suspension with an appropriate base (e.g., NaOH).

Proceed to solvent extraction.

Note: While effective, acid treatment can potentially cause degradation of carotenoids.[8]

Method B: Mechanical Disruption (Sonication or Bead Milling)

Resuspend the cell pellet in a suitable solvent (e.g., acetone).

For sonication, place the sample in an ultrasonic bath or use a probe sonicator. Process

on ice to prevent overheating.

For bead milling, add glass or zirconia beads to the cell suspension and agitate vigorously.

The optimal duration and intensity of treatment should be determined empirically for the

specific microbial strain. Mechanical methods are often very effective for yeast cell

disruption.[9]

1.3. Solvent Extraction

Add a mixture of acetone and methanol (e.g., 7:3 v/v) to the disrupted cell pellet. The use of

antioxidants like butylated hydroxytoluene (BHT) at 0.1% in the extraction solvent is

recommended to prevent carotenoid degradation.[10]

Vortex vigorously for 5-10 minutes.

Centrifuge at 4,000 x g for 10 minutes to pellet the cell debris.

Carefully transfer the supernatant containing the carotenoid extract to a new tube.

Repeat the extraction process with fresh solvent until the cell pellet becomes colorless.

Pool the supernatants.

1.4. Sample Concentration and Preparation for HPLC

Evaporate the pooled solvent extract to dryness under a stream of nitrogen or using a rotary

evaporator at a temperature not exceeding 35-40°C.
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Re-dissolve the dried extract in a known volume of the initial mobile phase (or a compatible

solvent like ethanol).

Filter the re-dissolved sample through a 0.22 µm syringe filter into an amber HPLC vial to

remove any particulate matter.

Caution: Carotenoids are sensitive to light and heat. All steps should be performed under dim

light and at low temperatures where possible to minimize isomerization and degradation.[11]

HPLC Analysis
2.1. HPLC System and Column

HPLC System: A system equipped with a quaternary or binary pump, a thermostatted

autosampler, a column oven, and a Photodiode Array (PDA) or UV-Vis detector is required.

Column: A C18 or C30 reversed-phase column is recommended for carotenoid separation.

C30 columns often provide better resolution of carotenoid isomers.

Example: YMC C30 column (250 x 4.6 mm, 5 µm) or equivalent.

2.2. Mobile Phase and Gradient Program

A gradient elution is typically required to achieve good separation of torulene from other

carotenoids.

Mobile Phase A: Acetonitrile:Water (9:1, v/v)

Mobile Phase B: Ethyl Acetate

Example Gradient Program:
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Time (min) %A %B

0 80 20

6 40 60

15 40 60

20 0 100

25 0 100

30 80 20

| 35 | 80 | 20 |

Flow Rate: 1.0 mL/min

Column Temperature: 25°C

Injection Volume: 20 µL

Detection Wavelength: 450-500 nm. A PDA detector allows for the acquisition of the full UV-

Vis spectrum of the eluting peaks, which is crucial for identification. Torulene exhibits

absorption maxima around 453, 489, and 518 nm.[12]

Data Analysis and Quantification
3.1. Peak Identification

Torulene is identified by its retention time and its characteristic UV-Vis absorption spectrum

obtained from the PDA detector. The identity can be confirmed by comparing the retention time

and spectra with a purified standard, if available, or with literature data. In a typical reversed-

phase system, the elution order is torularhodin, followed by torulene, γ-carotene, and then β-

carotene.[13]

3.2. Quantification

Quantification can be performed using two main approaches:
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External Standard Calibration: This is the most accurate method. A calibration curve is

generated by injecting known concentrations of a purified torulene standard. However,

torulene standards are not widely commercially available. If a standard is obtained, a stock

solution should be prepared in a suitable solvent (e.g., ethanol), and its concentration should

be determined spectrophotometrically using its extinction coefficient.

Quantification using an Extinction Coefficient: In the absence of a commercial standard,

quantification can be performed by determining the peak area from the HPLC chromatogram

and applying the Beer-Lambert law. The concentration of torulene in the injected sample

can be calculated using the following formula:

Concentration (µg/mL) = (Peak Area / Molar Extinction Coefficient) * Molecular Weight *

Dilution Factor

Alternatively, the specific extinction coefficient (E1% 1cm) can be used:

Concentration (µg/g dry weight) = (A * V_extract * 10^4) / (E1% * m_sample)

Where:

A = Absorbance of the pure compound at λmax

V_extract = Total volume of the extract (mL)

E1% = The extinction coefficient for a 1% solution in a 1 cm cuvette. For torulene in

acetone, an E1% of 2800 has been reported.

m_sample = Dry weight of the microbial biomass (g)

An extinction coefficient for torulene in acetone has been reported.[6] It is crucial to use the

extinction coefficient specific to the solvent in which the measurements are made. If another

carotenoid standard, such as β-carotene, is used for quantification, the results should be

reported as "β-carotene equivalents," and the difference in molar extinction coefficients

should be noted as a limitation.

Torulene Biosynthesis Pathway
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The biosynthesis of torulene in yeasts like Rhodotorula proceeds through the general

carotenoid pathway, branching from γ-carotene.

Caption: Simplified torulene biosynthesis pathway.

Data Presentation
The quantitative data for torulene production should be presented in a clear and organized

manner to allow for easy comparison between different microbial strains or culture conditions.

Table 1: Torulene Production in Different Microbial Strains

Microbial Strain
Torulene (µg/g dry
weight)

Total Carotenoids
(µg/g dry weight)

Torulene (% of
Total Carotenoids)

Rhodotorula

mucilaginosa S-5
120.5 ± 8.3 217.4 ± 15.1 55.4

Rhodotorula

diobovata S-361
95.2 ± 6.7 188.9 ± 13.2 50.4

Sporobolomyces

pararoseus NGR
150.7 ± 11.5 350.1 ± 25.6 43.0

Rhodotorula glutinis

LOCKR13
78.4 ± 5.9 155.2 ± 11.8 50.5

Table 2: Effect of Culture Conditions on Torulene Production in Rhodotorula glutinis
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Culture Condition Torulene (mg/L) Biomass (g/L)
Torulene Yield
(µg/g dry weight)

Control (C/N ratio 50) 1.2 ± 0.1 10.5 ± 0.8 114.3

High C/N ratio (100) 1.8 ± 0.2 12.1 ± 1.0 148.8

Nitrogen Source:

Peptone
1.5 ± 0.1 11.2 ± 0.9 133.9

Nitrogen Source:

Yeast Extract
1.1 ± 0.1 9.8 ± 0.7 112.2

Conclusion
This application note provides a comprehensive set of protocols for the extraction,

identification, and quantification of torulene from microbial cultures using HPLC. The detailed

methodologies for sample preparation, HPLC analysis, and data interpretation, along with the

provided data tables and pathway diagram, offer a valuable resource for researchers,

scientists, and drug development professionals working with this promising bioactive

compound. Adherence to these protocols will enable accurate and reproducible quantification

of torulene, facilitating further research into its production and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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